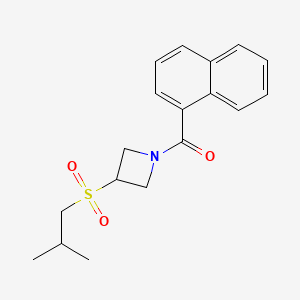
(3-(Isobutylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, commonly known as IBN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. IBN-1 is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease.
Applications De Recherche Scientifique
Naphthalene Derivatives in Medicinal Chemistry
Naphthalene and its derivatives, including naphthoquinones, are recognized for their wide range of biological activities. These compounds exhibit antibacterial, antifungal, antiprotozoal, and anticancer properties, making them valuable in the development of new therapeutic agents. For instance, naphthalimide compounds, as a class of nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications. They interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds, demonstrating significant anticancer activity and entering clinical trials for cancer treatment (Huo-Hui Gong et al., 2016).
Antimicrobial and Anti-Infective Potential
The antimicrobial activity of naphthoquinones and their synthetic derivatives has been a subject of considerable interest. These compounds have been evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi, highlighting their potential as anti-infective agents. The structural modification of naphthoquinones can enhance their biological effects, improve solubility, and reduce undesirable side effects, offering a promising direction for the development of new chemotherapeutic agents against parasitic diseases (Eyra Ortiz-Pérez et al., 2021).
Role in Corrosion Inhibition
Another significant application of naphthalene derivatives is in the field of corrosion inhibition. Phthalocyanine and naphthalocyanine compounds, due to their strong chelating properties and extensive conjugated π-electron systems, act as excellent anticorrosive materials. They are effective in both aqueous and coating conditions for various metal/electrolyte systems, demonstrating the versatility and potential of naphthalene derivatives in industrial applications (C. Verma et al., 2021).
Propriétés
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13(2)12-23(21,22)15-10-19(11-15)18(20)17-9-5-7-14-6-3-4-8-16(14)17/h3-9,13,15H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZVGJRVRZIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Isobutylsulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

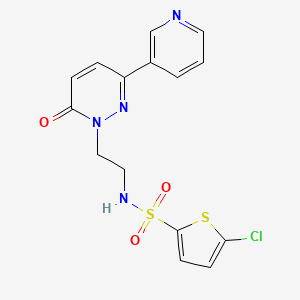
![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![2-[2-[(5-Chloro-2-thiophenyl)-oxomethyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B2357318.png)
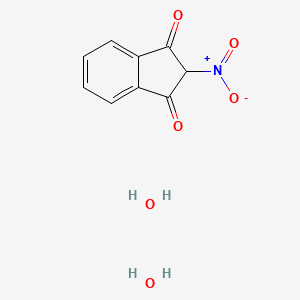
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)
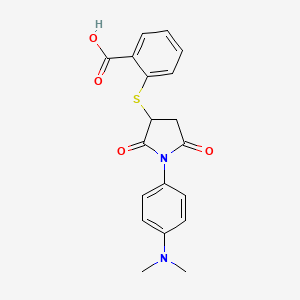
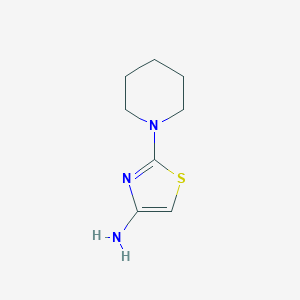
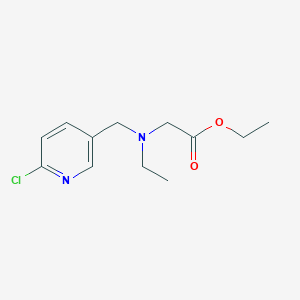
![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)
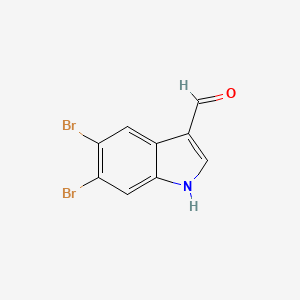
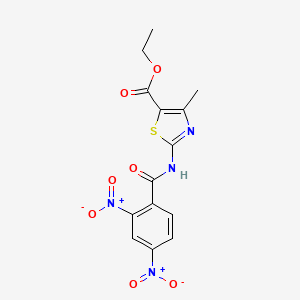
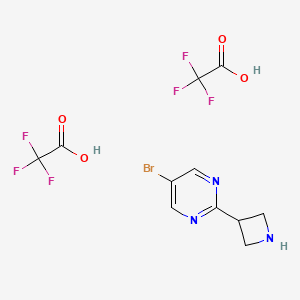
![3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2357334.png)